PI3-Kinase alpha Inhibitor 2

Catalog No.
S1521857
CAS No.
371943-05-4
M.F
C16H15N3O2S
M. Wt
313.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PI3-Kinase alpha Inhibitor 2

CAS Number

371943-05-4

Product Name

PI3-Kinase alpha Inhibitor 2

IUPAC Name

3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C16H15N3O2S/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19/h1-4,9-10,20H,5-8H2

InChI Key

XXLAEKOWCYJOKK-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O

Synonyms

PI3Kα Inhibitor 2;Phosphatidylinositol 3-Kinase α Inhibitor 2

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O

Kinase Inhibition:

A study published in the journal "Bioorganic & Medicinal Chemistry Letters" explored the development of novel thienopyrimidine derivatives as potential inhibitors of kinases, enzymes involved in various cellular processes. The study mentions 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol as one of the synthesized compounds, although its specific inhibitory activity against kinases was not evaluated in this particular research. [PubChem, "3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol", ""]

Availability for Research:

Phosphatidylinositol 3-kinase alpha inhibitor 2 is a selective small-molecule inhibitor that targets the p110α isoform of phosphatidylinositol 3-kinase. This compound exhibits a high degree of selectivity, with an inhibitory concentration (IC50) of approximately 2 nanomolar, making it significantly potent against p110α compared to other isoforms such as p110β and p110γ . The compound is particularly relevant in the context of cancer research, where aberrant activation of the phosphatidylinositol 3-kinase pathway is frequently implicated in tumorigenesis and cancer progression .

As mentioned earlier, 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol inhibits the PI3K enzyme, particularly the p110α isoform []. The detailed mechanism by which this inhibition occurs is a subject of ongoing research. However, it likely involves the molecule's structure fitting into the PI3K's active site and interfering with its enzymatic activity [].

Involving phosphatidylinositol 3-kinase alpha inhibitor 2 primarily revolve around its interaction with the ATP-binding site of the p110α enzyme. The inhibitor binds to this site, preventing the phosphorylation of phosphatidylinositol at the 3-hydroxyl position, which is crucial for generating second messengers involved in cell signaling pathways . The specific binding interactions include hydrophobic contacts and hydrogen bonding that stabilize the inhibitor-enzyme complex, thereby blocking enzymatic activity .

Phosphatidylinositol 3-kinase alpha inhibitor 2 has demonstrated significant biological activity in various cellular models. By inhibiting p110α, it can disrupt downstream signaling pathways, leading to reduced cell proliferation and survival in cancer cells. Studies have shown that acute pharmacological inhibition can impair endocytic membrane remodeling and reduce prothrombotic capacity in platelets, highlighting its potential effects on both cancer biology and hemostasis .

The synthesis of phosphatidylinositol 3-kinase alpha inhibitor 2 involves multiple steps that typically include:

  • Starting Materials: Selection of appropriate chemical precursors that can be modified to yield the desired structure.
  • Functional Group Modifications: Introduction of specific functional groups that enhance selectivity and potency.
  • Purification: Use of chromatographic techniques to isolate the final product from reaction mixtures.

Detailed synthetic routes often involve iterative cycles of synthesis and testing to optimize the compound's efficacy against p110α while minimizing off-target effects .

Phosphatidylinositol 3-kinase alpha inhibitor 2 is primarily used in research settings to explore the role of p110α in cancer biology. Its applications include:

  • Cancer Therapy: Investigating its potential as a therapeutic agent in cancers characterized by PI3K pathway activation.
  • Signal Transduction Studies: Understanding how inhibition affects cellular signaling pathways related to growth and metabolism.
  • Drug Development: Serving as a lead compound for developing more selective PI3K inhibitors with improved pharmacological profiles.

Interaction studies for phosphatidylinositol 3-kinase alpha inhibitor 2 have focused on its binding affinity and selectivity towards p110α compared to other isoforms. These studies typically employ techniques such as:

  • X-ray Crystallography: To elucidate the structural basis for selective binding.
  • Fluorescent Assays: To measure enzymatic activity in the presence of the inhibitor and determine IC50 values.
  • Cellular Assays: To assess biological outcomes following inhibition, such as changes in cell viability or signaling pathway activation .

Phosphatidylinositol 3-kinase alpha inhibitor 2 shares structural and functional similarities with several other compounds targeting the phosphatidylinositol 3-kinase family. Below are some similar compounds along with their unique features:

Compound NameTarget IsoformIC50 (nM)Unique Features
WortmanninClass I PI3K~4Irreversible inhibitor; broader spectrum
LY294002Class I PI3K~1.5Reversible; less selective than phosphatidylinositol 3-kinase alpha inhibitor 2
PI-103Class I PI3K~30Dual inhibitor (targets mTOR as well); moderate selectivity
GDC-0941Class I PI3K~10Selective for p110α; used in clinical trials

Phosphatidylinositol 3-kinase alpha inhibitor 2 is unique due to its high selectivity for p110α over other isoforms, which may lead to fewer side effects compared to less selective inhibitors like wortmannin and LY294002 . This specificity enhances its potential as a targeted therapy in oncological applications.

Classification and Functional Roles of PI3Ks

The phosphoinositide 3-kinase (PI3K) family comprises lipid kinases that phosphorylate the 3'-hydroxyl group of phosphatidylinositol substrates, regulating cellular proliferation, survival, and metabolism [1] [3]. These enzymes are categorized into three classes based on structure and substrate preference:

ClassSubstratesPrimary ProductsCellular Roles
IPIP2PIP3Growth factor signaling
IIPI, PIPPI3P, PI(3,4)P2Membrane trafficking
IIIPIPI3PAutophagy, vesicular transport

Class I PI3Ks, further divided into IA (p110α, β, δ) and IB (p110γ), catalyze PIP2 to PIP3 conversion, initiating downstream AKT/mTOR signaling [2] [8]. The p110α isoform (encoded by PIK3CA) dominates in insulin and growth factor responses, making it a linchpin in oncogenic transformation [1] [9].

PI3Kα Isoform: Structure, Function, and Regulatory Mechanisms

PI3Kα exists as a heterodimer: the p110α catalytic subunit binds the p85 regulatory subunit, which stabilizes p110α while suppressing its activity until receptor tyrosine kinase (RTK) activation [7] [8]. Structural analyses reveal three domains critical for function:

  • Adaptor-binding domain (ABD): Mediates p85 interaction
  • Ras-binding domain (RBD): Facilitates GTPase signaling crosstalk
  • Kinase domain: ATP-binding site for lipid phosphorylation [7]

Activation occurs via RTK-induced recruitment to phosphorylated tyrosine residues on IRS-1 or Gab1 adaptors, relieving p85-mediated inhibition [8]. Oncogenic mutations (e.g., H1047R in the kinase domain) induce constitutive membrane localization and hyperactivity, observed in 40% of hormone receptor-positive breast cancers [6] [9].

PI3K Pathway Dysregulation in Pathological States

Hyperactivation of PI3Kα drives tumorigenesis through multiple mechanisms:

  • Somatic mutations: Hotspot mutations (E542K, E545K, H1047R) increase lipid kinase activity and PIP3 production [9].
  • PTEN loss: Inactivation of this PIP3 phosphatase amplifies PI3K signaling, occurring in 50% of advanced prostate cancers [1] [6].
  • Receptor overexpression: HER2/EGFR amplification upstream of PI3Kα occurs in 25-30% of solid tumors [8].

Beyond oncology, PI3Kα dysregulation contributes to insulin resistance in type 2 diabetes and overactive PI3Kδ/γ signaling in autoimmune disorders [2] [3].

Rationale for Developing Isoform-Specific PI3K Inhibitors

Pan-PI3K inhibitors (e.g., wortmannin) initially showed promise but caused hyperglycemia and immunodeficiency by blocking insulin-dependent PI3Kα and lymphocyte-specific PI3Kδ/γ [6] [7]. Isoform-specific targeting addresses these issues:

  • Reduced off-target toxicity: Preserves metabolic homeostasis by sparing PI3Kβ/δ in pancreatic β-cells and immune cells [4] [6].
  • Overcoming feedback activation: Broad inhibition triggers IGF-1R/IRS-1 rebound signaling, whereas α-specific agents maintain pathway suppression [8].
  • Mutation-specific efficacy: Compounds like PI3Kα inhibitor 2 show enhanced potency against H1047R-mutant isoforms [4] [5].

Historical Evolution of PI3Kα Inhibition Strategies

The development of PI3Kα inhibitors progressed through three phases:

  • First-generation pan-inhibitors (1990s): Wortmannin and LY294002 blocked all PI3K classes but lacked clinical utility due to toxicity [1] [7].
  • ATP-competitive isoform-selective agents (2000s): X-ray crystallography of PI3Kγ (PDB: 1E8X) informed the design of thienopyrimidine-based inhibitors like PI-103, achieving 100-fold selectivity for PI3Kα over other isoforms [7].
  • Mutation-adapted allosteric inhibitors (2020s): Compounds such as RLY-2608 exploit conformational changes in H1047R-mutant PI3Kα, overcoming acquired resistance to orthosteric inhibitors [6].

PI3Kα inhibitor 2, with its 2 nM IC50 against p110α and 580 nM anti-proliferative activity in A375 melanoma cells, represents an optimized ATP-competitive agent from this lineage [4] [5]. Its morpholinothienopyrimidine scaffold maximizes hydrophobic interactions with Val851 and Met772 in the ATP-binding pocket, as revealed in co-crystal structures [7].

Structural and Mechanistic Insights into PI3Kα Inhibition

Binding Mode of PI3Kα Inhibitor 2

Molecular docking studies using PI3Kα (PDB: 3HHM) show that the inhibitor's phenol group forms hydrogen bonds with Asp933 and Lys802, while the morpholine oxygen interacts with Ser854 [7]. The thienopyrimidine core induces a DFG-out conformation, preventing ATP phosphate coordination.

Selectivity Mechanisms Across PI3K Isoforms

Key residues conferring PI3Kα selectivity include:

  • Gln859: Hydrogen bonds with the inhibitor's phenol group (absent in PI3Kβ/δ)
  • Ile848: Creates a hydrophobic pocket accommodating the thieno ring [7]

This explains PI3Kα inhibitor 2's 8-fold selectivity over PI3Kβ (IC50 = 16 nM vs. 2 nM) [4] [5].

XLogP3

2.7

Wikipedia

3-(4-morpholin-4-ylthieno[3,2-D]pyrimidin-2-yl)phenol

Dates

Modify: 2023-08-15
1.Rameh, L.E., and Cantley, L.C. The role of phosphoinositide 3-kinase lipid products in cell function. The Journal of Biological Chemisty 274, 8347-8350 (1999).

Explore Compound Types